molecular formula C21H16ClF3N4O5 B12777738 Sorafenib metabolite M-1 CAS No. 583840-05-5

Sorafenib metabolite M-1

Cat. No.: B12777738
CAS No.: 583840-05-5
M. Wt: 496.8 g/mol
InChI Key: NRLACVMAPMZTFC-UHFFFAOYSA-N
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Description

Sorafenib metabolite M-1, also identified as N-hydroxymethyl-sorafenib-N-oxide , is a significant oxidative intermediate in the metabolism of the multikinase inhibitor sorafenib . It is produced through the sequential metabolism of the primary circulating metabolite, sorafenib N-oxide (M2), which is generated via cytochrome P450 3A4 (CYP3A4)-mediated oxidation . As a key analyte in the sorafenib metabolic pathway, M-1 provides researchers with a critical tool for investigating the complex pharmacokinetics and biotransformation of sorafenib in preclinical and clinical models . The study of this metabolite is essential for understanding inter-patient variability in drug exposure and response, and for assessing potential drug-drug interactions, given that its formation can be influenced by compounds that induce or inhibit the CYP3A4 enzyme . Furthermore, characterizing M-1 supports advanced therapeutic drug monitoring (TDM) and bioanalytical method development, enabling a more comprehensive assessment of sorafenib's fate in biological systems . Researchers can utilize this metabolite to gain deeper insights into the mechanisms that may contribute to sorafenib's efficacy and its diverse adverse effect profile. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

583840-05-5

Molecular Formula

C21H16ClF3N4O5

Molecular Weight

496.8 g/mol

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(hydroxymethyl)-1-oxidopyridin-1-ium-2-carboxamide

InChI

InChI=1S/C21H16ClF3N4O5/c22-17-6-3-13(9-16(17)21(23,24)25)28-20(32)27-12-1-4-14(5-2-12)34-15-7-8-29(33)18(10-15)19(31)26-11-30/h1-10,30H,11H2,(H,26,31)(H2,27,28,32)

InChI Key

NRLACVMAPMZTFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)NCO

Origin of Product

United States

Biotransformation Pathways and Enzymology of Sorafenib Metabolite M 1 Formation

Precursor Metabolites in M-1 Formation, including Sorafenib (B1663141) N-oxide (M-2)

The direct precursor to Sorafenib metabolite M-1 is Sorafenib N-oxide (M-2). nih.govclinpgx.org M-2 is the main circulating metabolite of sorafenib in plasma and is formed through the oxidation of the parent drug by CYP3A4. nih.govplos.orgclinpgx.org M-2 itself exhibits in vitro potency similar to sorafenib. nih.govclinpgx.org The formation of M-1 occurs through the further metabolism of M-2. nih.govclinpgx.orgsmpdb.ca Another metabolite, M-3 (N-methylhydroxylation), can also lead to the creation of M-1. smpdb.ca

Complex Oxidative Pathways Involving N-methyl Group Hydroxylation and N-oxidation in M-1 Production

The chemical transformation leading to this compound involves a combination of oxidative reactions. Specifically, the production of M-1 is characterized by both N-oxidation and N-methylhydroxylation. nih.gov This indicates a complex pathway where the initial N-oxidation of sorafenib to M-2 is followed by the hydroxylation of the N-methyl group to form M-1. nih.gov

Preclinical Disposition and Pharmacokinetics of Sorafenib Metabolite M 1

Detection and Quantification of M-1 in Preclinical Biological Samples

Accurate detection and quantification of M-1 in various biological matrices are fundamental to characterizing its pharmacokinetic profile in preclinical models.

The analysis of Sorafenib (B1663141) and its metabolites, including M-1, in animal plasma is predominantly accomplished using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, which is essential for accurately measuring the concentrations of metabolites that may be present at low levels. nih.govnih.gov For instance, a study in rats utilized an ultra-HPLC–MS method for the simultaneous determination of Sorafenib and its metabolites in serum. nih.gov In preclinical pharmacokinetic studies involving mice, LC-MS/MS has also been the standard for analyzing parent compounds and metabolites in plasma samples. oncotarget.com The development of these analytical methods is critical for defining the pharmacokinetic parameters of Sorafenib and its metabolites in various animal models, including mice and dogs. cetjournal.itvidiumah.comfrontiersin.org

Hepatic microsomal systems are invaluable in vitro tools for studying the metabolism of drugs. These systems contain a high concentration of drug-metabolizing enzymes, such as cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT). The formation of Sorafenib metabolites, including M-1, has been investigated using pooled and individual human liver microsomes. plos.orgnih.gov Studies have utilized cDNA-expressed CYP3A4 to confirm its role as the major catalyst in the formation of Sorafenib's principal N-oxide and N-hydroxymethyl metabolites. nih.gov The use of hepatic microsomes allows for the determination of kinetic parameters of metabolite formation and helps in identifying the specific enzymes involved in the metabolic pathways of Sorafenib. plos.orgnih.gov

Relative Abundance and Circulating Concentrations of M-1 in Experimental Systems

In preclinical studies, M-1 is generally considered a minor metabolite in terms of its circulating concentrations compared to the parent drug and the primary metabolite, M-2. clinpgx.orglivermetabolism.com While M-2 can constitute 9–16% of the circulating analytes at a steady state, the levels of M-1 are typically lower. clinpgx.orglivermetabolism.com In a study with Japanese patients, the area under the curve (AUC) of major metabolites, including M-2, was less than 13% of the total measured compounds, implying that downstream metabolites like M-1 would be present at even lower concentrations. nih.gov The formation of M-1 is a subsequent step in the metabolic cascade of Sorafenib, which contributes to its lower relative abundance in plasma. clinpgx.orglivermetabolism.com

Factors Influencing M-1 Preclinical Disposition

The formation and clearance of M-1 in preclinical models are influenced by several factors, most notably the activity of drug-metabolizing enzymes, which can be affected by genetic variations and species-specific differences.

Impact of Genetic Polymorphisms on Sorafenib Metabolizing Enzymes
EnzymePolymorphismEffect on Enzyme ActivityPotential Impact on M-1 Formation/Clearance
CYP3A4Various (e.g., CYP3A41B)Decreased FunctionReduced formation of M-2 (precursor), leading to decreased M-1 formation.
UGT1A9UGT1A93Potentially Altered ActivityMay influence the glucuronidation and subsequent clearance of M-1.

Significant differences in drug metabolism are often observed between preclinical animal models and humans. These species-specific differences can affect the rate and pathway of metabolite formation, including that of M-1. For example, the expression and activity of CYP3A4 and UGT enzymes can vary across species such as mice, rats, and dogs, which are commonly used in preclinical studies. vidiumah.comresearchgate.net This variability can lead to different pharmacokinetic profiles of Sorafenib and its metabolites, making direct extrapolation of data from animal models to humans challenging. nih.gov Therefore, understanding the specific metabolic pathways in each animal model is essential for the correct interpretation of preclinical data on M-1 disposition. nih.govfrontiersin.org

Preclinical Biological Activity and Mechanistic Studies of Sorafenib Metabolite M 1

Investigation of Potential In Vitro Pharmacological Effects of M-1

The initial step in characterizing a metabolite's activity involves a series of in vitro experiments to determine its intrinsic pharmacological effects.

To understand the direct cellular impact of the M-1 metabolite, it would be isolated and purified for use in various cellular assays. These assays are designed to measure its effect on cell health and growth. A standard method is the MTT assay, which assesses cell viability. nih.govnih.gov For instance, in studies on the parent compound sorafenib (B1663141), researchers treat cancer cell lines like HepG2 and HuH-7 with varying concentrations of the drug to determine the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell proliferation by 50%. nih.govnih.gov Similar cellular viability and cytotoxicity assays would be necessary to determine if the M-1 metabolite retains any of the anti-proliferative activity of the parent compound.

Sorafenib exerts its therapeutic effects by inhibiting several key signaling pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK (MAPK) pathway and receptor tyrosine kinases like VEGFR and PDGFR. nih.govnih.gov Preclinical studies have identified that other metabolites of sorafenib, such as M-2 (sorafenib N-oxide), M-4 (demethylation), and M-5 (oxidative metabolite), retain the ability to inhibit these pathways. nih.gov

Cellular Impact of M-1 in Experimental Models

Following the initial assessment of its direct pharmacological effects, the impact of the M-1 metabolite on cellular processes is investigated in more detail using experimental cell line models.

A crucial aspect of an anti-cancer agent's activity is its ability to halt cell proliferation and induce programmed cell death, or apoptosis. Studies on sorafenib have repeatedly demonstrated its capacity to inhibit proliferation and induce apoptosis in various cancer cell lines. nih.goviiarjournals.orgnih.gov The effect is often measured by observing changes in the expression of key regulatory proteins. For example, sorafenib has been shown to down-regulate the anti-apoptotic protein Mcl-1 and cyclin D1, while increasing the cleavage of caspase-3, a key executor of apoptosis. nih.govnih.gov

To evaluate the M-1 metabolite, preclinical cell lines would be treated with the compound, and its effects on cell numbers and the induction of apoptosis would be measured. Techniques such as flow cytometry with Annexin V/PI staining are standard for quantifying apoptotic cells. iiarjournals.org Western blot analysis would be used to determine if M-1 affects the levels of proteins involved in apoptosis, such as those in the Bcl-2 family and caspases.

Table 1: Illustrative Data on the Effects of a Hypothetical Compound on Apoptosis This table is a template for how data for M-1 would be presented and is not based on actual experimental results for this specific metabolite.

Cell Line Treatment % Apoptotic Cells (Annexin V+) Fold Change in Caspase-3 Activity
HepG2 Control 2.1 ± 0.5 1.0
HepG2 Compound X (10 µM) 15.4 ± 1.8 3.2 ± 0.4
Huh-7 Control 3.5 ± 0.7 1.0
Huh-7 Compound X (10 µM) 22.1 ± 2.2 4.5 ± 0.6

In addition to apoptosis, cancer therapeutics often exert their anti-proliferative effects by interfering with the cell cycle, the process through which cells replicate. Sorafenib has been shown to cause cell cycle arrest, often in the G0/G1 or G2/M phases, preventing cancer cells from dividing. researchgate.netresearchgate.netmdpi.com This is typically associated with a decrease in the expression of cell cycle regulatory proteins called cyclins, such as cyclin D1 and cyclin E1. nih.govresearchgate.netaacrjournals.org

The influence of the M-1 metabolite on cell cycle progression would be investigated by treating synchronized cell populations and analyzing their DNA content by flow cytometry. mdpi.com This technique allows researchers to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A significant increase in the population of cells in a specific phase would indicate cell cycle arrest.

Table 2: Representative Data on Cell Cycle Analysis This table is a template for how data for M-1 would be presented and is not based on actual experimental results for this specific metabolite.

Cell Line Treatment % Cells in G0/G1 % Cells in S % Cells in G2/M
HLF Control 55.2 ± 3.1 30.5 ± 2.5 14.3 ± 1.9
HLF Compound Y (5 µM) 70.8 ± 4.0 15.1 ± 1.8 14.1 ± 2.0

Further analysis via Western blotting for key cell cycle proteins like cyclins and cyclin-dependent kinases (CDKs) would elucidate the potential mechanism of action. aacrjournals.org

Role of Sorafenib Metabolite M 1 in Preclinical Models of Drug Resistance

Impact of Altered M-1 Formation or Metabolism in the Context of Sorafenib (B1663141) Resistance

The formation of Sorafenib M-1 is predominantly mediated by the enzyme CYP3A4. researchgate.net Therefore, any alteration in the expression or activity of this enzyme can directly impact the levels of M-1, which may, in turn, influence the development of resistance.

In preclinical xenograft models of HCC, the emergence of sorafenib resistance has been associated with dynamic changes in sorafenib metabolism. One study observed that in tumor-bearing mice that developed resistance to sorafenib, the plasma concentrations of sorafenib declined over time, while the ratio of the N-oxide metabolite (M-1) to the parent drug tended to be marginally higher compared to tumor-free mice. researchgate.net This suggests a potential alteration in the metabolic handling of sorafenib as resistance develops.

Interestingly, the decline in sorafenib concentrations was more pronounced in the tumor and liver tissues of resistant mice than in the plasma. researchgate.net This points to a localized alteration in drug metabolism within the tumor microenvironment. The data from this preclinical model are summarized below:

Table 1: Changes in Sorafenib and M-1 Levels in a Preclinical Model of Acquired Resistance

ParameterSensitive PhaseResistant PhaseSignificance (p-value)
Plasma Sorafenib ConcentrationHigherLower0.0204
Tumor Sorafenib ConcentrationHigherLower0.0192
Liver Sorafenib ConcentrationHigherLower0.00184
Plasma % N-oxide (M-1)Marginally higher in tumor-bearing mice0.0063 (tumor presence)
Data adapted from preclinical studies on acquired sorafenib resistance. researchgate.net

Correlation between M-1 Levels and Resistance Phenotypes in Experimental Systems

Direct correlations between the absolute levels of M-1 and the resistance phenotype in experimental systems are not extensively documented. However, some studies provide indirect evidence. For instance, the observation that the plasma percentage of M-1 is influenced by the presence of a tumor suggests a link between the tumor's metabolic activity and the systemic levels of this metabolite. researchgate.net

In one preclinical study, tumor burden in sorafenib-treated mice correlated significantly with plasma levels of the M-1 metabolite, suggesting a relationship between tumor growth, metabolic activity, and the production of M-1. researchgate.net This correlation could imply that as tumors become more resistant and grow, there is an alteration in the metabolic processes that generate M-1.

Influence of Metabolic Enzyme Dysregulation (e.g., CYP3A4, UGT1A9 downregulation) on M-1 Dynamics in Resistant Preclinical Models

The expression and activity of metabolic enzymes like CYP3A4 and UGT1A9 are critical for the metabolism of sorafenib. uts.edu.au Dysregulation of these enzymes in resistant preclinical models can significantly alter the dynamics of M-1.

CYP3A4: As the primary enzyme responsible for generating M-1, alterations in CYP3A4 expression are of particular interest. researchgate.net Preclinical research has shown that CYP3A4 protein expression can be induced in tumors by sorafenib treatment and further reinduced upon dose escalation. researchgate.net This suggests a dynamic regulation of this enzyme in response to drug exposure. However, some in vitro studies have presented a counterintuitive finding: increased CYP3A4 activity appears to confer resistance to sorafenib's cytotoxic effects, suggesting a detoxification role for the enzyme. nih.gov In these models, cells with higher CYP3A4 expression were less sensitive to sorafenib. nih.gov This would imply that increased formation of M-1 could be a mechanism of detoxification, thereby contributing to a resistant phenotype.

UGT1A9: While UGT1A9 is involved in the glucuronidation of sorafenib, it does not directly metabolize the M-1 metabolite. nih.gov However, genetic variations in UGT1A9 have been associated with altered sorafenib exposure, which could indirectly influence the substrate available for CYP3A4 and thus the formation of M-1. nih.gov

Table 2: Impact of CYP3A4 Activity on Sorafenib Cytotoxicity in Preclinical Models

Cell ModelCYP3A4 StatusEffect on Sorafenib Cytotoxicity
HepaRG cellsCYP3A4 inhibitionIncreased sensitivity to sorafenib
HepG2 cellsCYP3A4 overexpressionIncreased resistance to sorafenib
Adapted from in vitro studies on CYP3A4-mediated sorafenib metabolism. nih.gov

M-1 Contribution to Modulated Signaling Pathways in Resistance Mechanisms

Acquired resistance to sorafenib in preclinical models is frequently associated with the activation of alternative signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways. nih.govnih.gov While the direct effects of the M-1 metabolite on these pathways in resistant cells have not been extensively studied, its nature as an active metabolite suggests it could play a role.

Sorafenib itself inhibits the Raf/MEK/ERK signaling pathway. researchgate.netdrugbank.com However, in resistant cells, these pathways are often reactivated. nih.govnih.gov It is plausible that M-1, being an active metabolite, also exerts effects on these pathways, although its specific contribution to the signaling landscape of a resistant cell is yet to be fully elucidated. The persistent activation of PI3K/Akt signaling is a well-established mechanism of sorafenib resistance, and it is an area where the potential influence of M-1 warrants further investigation. researchgate.netfrontiersin.org

Analytical Methodologies for the Quantitative Analysis of Sorafenib Metabolite M 1

Advanced Chromatographic and Spectrometric Techniques for M-1 Separation and Quantitation

Modern analytical chemistry offers powerful tools for the separation and detection of drug metabolites in complex biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands out as the gold standard for its high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely employed technique for the quantification of Sorafenib (B1663141) M-1 in biological fluids like human plasma. nih.govjohnshopkins.edu These methods are valued for their high specificity and sensitivity, allowing for the detection of low-concentration analytes in complex matrices.

In a typical LC-MS/MS setup, electrospray ionization (ESI) is operated in the positive ion mode for the analysis of Sorafenib N-oxide. nih.gov The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) transitions for the analyte and an internal standard, a process known as multiple reaction monitoring (MRM). For Sorafenib N-oxide, the protonated molecular ion [M+H]⁺ is observed at m/z 481.0, which is then fragmented to a major product ion at m/z 286.0. nih.gov Another method utilized electrospray ionization in negative mode, also monitoring two specific transitions for each analyte for quantification and confirmation purposes. nih.gov

Chromatographic separation is commonly achieved using a C18 analytical column. nih.govjohnshopkins.edu One validated method utilized an isocratic mobile phase at a flow rate of 0.3 mL/min, achieving a total run time of under 4 minutes. nih.gov Under these conditions, Sorafenib N-oxide eluted at approximately 1.36 minutes. nih.gov A different method employed a gradient elution with a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid and a methanol:isopropanol mixture, resulting in a short run time of 7 minutes. nih.govresearchgate.net The use of a stable isotope-labeled internal standard, such as [²H₃ ¹³C]-sorafenib, helps to ensure accuracy by correcting for matrix effects and variability during sample processing and injection. nih.govjohnshopkins.edu

Table 1: LC-MS/MS Method Parameters for Sorafenib M-1 (N-oxide) Analysis
ParameterConditionSource
InstrumentHigh-Performance Liquid Chromatography/Tandem Mass Spectrometry nih.govjohnshopkins.edu
Ionization ModePositive Ion Electrospray (ESI+) nih.gov
Precursor Ion (m/z)481.0 nih.gov
Product Ion (m/z)286.0 nih.gov
Chromatographic ColumnC18 Analytical Column nih.govjohnshopkins.edu
Flow Rate0.3 mL/min (Isocratic) nih.gov
Elution Time1.36 min nih.gov
Total Run Time< 4 min nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

To increase throughput and analytical speed, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods have been developed. UPLC utilizes columns with smaller particle sizes (typically <2 μm), which provides higher resolution and faster analysis times compared to conventional HPLC.

A high-throughput UPLC-MS/MS method was developed to simultaneously quantify Sorafenib and its active metabolites, including M-1, in rat plasma. nih.govfrontiersin.org This method employs a C18 column and a gradient elution with a mobile phase composed of acetonitrile (B52724) and water containing 0.1% formic acid. nih.govfrontiersin.org The flow rate is set at 0.40 mL/min, and the entire chromatographic run is completed within 3.0 minutes. nih.gov The mass spectrometric detection is performed using a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) interface in the positive ion mode. frontiersin.org The system operates in MRM mode to ensure selective and sensitive quantification of the analytes. frontiersin.org The rapid analysis time makes this UPLC-MS/MS method particularly suitable for pharmacokinetic studies that involve a large number of samples. nih.gov

Table 2: UPLC-MS/MS Method Parameters for Sorafenib M-1 (N-oxide) Analysis
ParameterConditionSource
InstrumentWaters-ACQUITY UPLC BEH C18 nih.govfrontiersin.org
Ionization ModePositive Ion Electrospray (ESI+) frontiersin.org
Mobile PhaseGradient elution with Acetonitrile and 0.1% Formic Acid in Water nih.govfrontiersin.org
Flow Rate0.40 mL/min nih.gov
Total Run Time3.0 min nih.govfrontiersin.org

Sample Preparation and Matrix Considerations in Preclinical Studies

The biological matrix in which an analyte is measured can significantly interfere with the analysis. Therefore, effective sample preparation is essential to remove interfering substances and concentrate the analyte of interest before instrumental analysis.

Extraction Procedures for Biological Matrices (e.g., plasma, liver microsomes)

For the analysis of Sorafenib M-1 in plasma, protein precipitation is a common and straightforward extraction technique. nih.govjohnshopkins.edu This method involves adding a solvent, typically acetonitrile, to the plasma sample. nih.govnih.gov The solvent causes proteins to precipitate out of the solution, and after centrifugation, the clear supernatant containing the analyte can be collected for analysis. nih.gov This procedure is simple, rapid, and requires a small volume of plasma, often as little as 50 µL. nih.govjohnshopkins.eduresearchgate.net

In studies involving metabolic stability, human liver microsomes are a key in vitro system. The analysis of M-1 formation in microsomal incubations is crucial for understanding the metabolic pathways of Sorafenib. researchgate.net The sample preparation for such assays also involves quenching the enzymatic reaction, often with a cold organic solvent like acetonitrile, followed by centrifugation to remove the microsomal proteins before injecting the supernatant into the LC-MS/MS system.

Quantitative Analysis and Method Validation in Experimental Biofluids and Tissues

To ensure the reliability of quantitative data, analytical methods must undergo rigorous validation. This process assesses various performance characteristics, including linearity, sensitivity, precision, accuracy, recovery, and stability, often following guidelines from regulatory agencies like the FDA. nih.govresearchgate.net

For Sorafenib M-1, LC-MS/MS methods have been validated over specific concentration ranges. One method demonstrated linearity for Sorafenib N-oxide in human plasma from 10 to 2,500 ng/mL. nih.govjohnshopkins.edu The lower limit of quantitation (LLOQ) was established at 10 ng/mL, with a mean signal-to-noise ratio of 37.7. nih.gov Another validated method showed linearity from 30 to 4000 ng/mL. nih.govresearchgate.net

The precision of the method is evaluated by determining the variation in measurements. For Sorafenib N-oxide, the within-run and between-run precisions were reported to be less than 6.9%. nih.govjohnshopkins.edu Accuracy, which measures the closeness of the determined value to the nominal concentration, was found to be within 5.3%. nih.govjohnshopkins.edu A separate UPLC-MS/MS method reported intra-day and inter-day precision with coefficients of variation between 2.5% and 11.1%, and accuracy within ±15%. nih.govfrontiersin.org

The extraction recovery of the analyte from the biological matrix is also a critical parameter. For protein precipitation from human plasma, the recovery of Sorafenib N-oxide was between 80.5% and 95.3%. nih.gov A UPLC-MS/MS method in rat plasma demonstrated an extraction recovery ranging from 75.6% to 94.4%. nih.govfrontiersin.org

Stability studies are conducted to ensure that the analyte does not degrade during sample collection, storage, and processing. Sorafenib N-oxide has been shown to be stable in human plasma at room temperature for up to 6 hours, through three freeze-thaw cycles, and at -70°C for at least 85 days. nih.gov

Table 3: Validation Parameters for the Quantification of Sorafenib M-1 (N-oxide)
ParameterLC-MS/MS Method (Human Plasma)UPLC-MS/MS Method (Rat Plasma)Source
Linearity Range10 - 2,500 ng/mL4 - 1,000 ng/mL nih.govfrontiersin.org
Lower Limit of Quantitation (LLOQ)10 ng/mLNot explicitly stated for M-1 nih.gov
Precision (CV%)< 6.9%Intra-day: 2.5% - 6.6% Inter-day: 4.0% - 11.1% nih.govnih.gov
Accuracy (% Deviation)< 5.3%Within ±15% nih.govnih.gov
Extraction Recovery80.5% - 95.3%75.6% - 94.4% nih.govnih.gov
Freeze-Thaw StabilityStable for 3 cyclesNot explicitly stated for M-1 nih.gov
Long-Term StabilityStable for 85 days at -70°CNot explicitly stated for M-1 nih.gov

Future Directions in Sorafenib Metabolite M 1 Research

Elucidation of Specific Pharmacological Contributions of M-1 to Sorafenib's Overall Efficacy and Resistance in Preclinical Settings

Future preclinical research must prioritize the direct evaluation of M-1's pharmacological profile. Key research objectives should include:

In Vitro Kinase Assays: Utilizing purified M-1 in a comprehensive panel of kinase inhibition assays to determine its specific activity against key Sorafenib (B1663141) targets, such as RAF-1, B-RAF, VEGFR-2, VEGFR-3, and PDGFR-β. nih.gov

Cell-Based Assays: Assessing the effect of M-1 on tumor cell proliferation, apoptosis, and angiogenesis in various cancer cell lines to understand its cellular impact. One study found that while Sorafenib markedly alters the cell cycle, its metabolites have minimal effect, a finding that warrants specific investigation for M-1. acs.org

Resistance Mechanisms: Investigating the potential role of M-1 in the development of acquired resistance to Sorafenib. nih.gov Research should explore whether accumulation of M-1, which may have a different kinase inhibition profile, could contribute to the activation of alternative signaling pathways that bypass Sorafenib's primary targets.

Table 1: Known Pharmacological Activity of Sorafenib Metabolites
MetaboliteMetabolite NameKnown Preclinical ActivityReference
M-1N-hydroxymethyl-sorafenib-N-oxideLargely uncharacterized clinpgx.org
M-2Sorafenib N-oxideActive; potency similar to Sorafenib; inhibits VEGFR & PDGFR pathways clinpgx.org
M-4N-demethylation metaboliteActive; inhibits VEGFR & PDGFR pathways clinpgx.org
M-5Oxidative metaboliteActive; inhibits VEGFR & PDGFR pathways clinpgx.org

Comprehensive Characterization of M-1's Preclinical Disposition and Biodistribution in Diverse Animal Models

The distribution of a drug and its metabolites to the tumor site versus healthy tissues is a critical determinant of efficacy and toxicity. While pharmacokinetic studies and physiologically based pharmacokinetic (PBPK) models have been developed for Sorafenib in mice, these have largely focused on the parent drug and the primary metabolites, Sorafenib N-oxide and Sorafenib glucuronide. nih.govcetjournal.itresearchgate.net There is a distinct lack of specific data on the preclinical disposition and tissue biodistribution of the M-1 metabolite.

To address this, future research should undertake a comprehensive characterization of M-1's pharmacokinetics. This would involve preclinical studies in diverse and clinically relevant animal models, such as orthotopic xenografts or patient-derived xenograft (PDX) models of HCC and RCC. The primary goals would be to use validated, high-sensitivity analytical methods (e.g., LC-MS/MS) to:

Quantify the concentration of M-1 over time in plasma.

Determine the extent of M-1 distribution into key tissues, including tumor, liver, kidneys, and skin.

Calculate key pharmacokinetic parameters for M-1, such as its half-life, volume of distribution, and clearance.

Understanding whether M-1 preferentially accumulates in tumor tissue, where it could exert a therapeutic effect, or in healthy tissues, where it could contribute to off-target toxicities, is essential for building a complete model of Sorafenib's action. nih.gov

Exploration of M-1 as a Preclinical Biomarker for Sorafenib Response or Resistance in Experimental Systems

A significant challenge in Sorafenib therapy is the high inter-patient variability in response and the lack of validated biomarkers to predict clinical outcomes. mdpi.comnih.gov Research has explored various potential biomarkers, including those related to angiogenesis and drug metabolism pathways, but none have been established in clinical practice. mdpi.comnih.govmedscape.com The metabolic profile of Sorafenib itself could offer a source of dynamic biomarkers reflecting drug processing in individual patients.

Future preclinical studies should systematically explore the potential of M-1 as a biomarker. In experimental systems, such as panels of cancer cell lines or animal xenograft models with varying sensitivity to Sorafenib, researchers should investigate the correlation between the metabolic phenotype and drug response. Specifically, studies should aim to determine if:

The baseline rate of M-1 formation correlates with innate sensitivity or resistance to Sorafenib.

Changes in the plasma or tumor concentration of M-1 over the course of treatment can predict the onset of acquired resistance.

The ratio of M-1 to the parent drug (Sorafenib) or the primary metabolite (M-2) provides a more robust predictive signature than any single analyte.

Identifying a strong correlation in preclinical models would provide the rationale for validating M-1 as a clinical biomarker to help stratify patients who are most likely to benefit from Sorafenib therapy.

Investigation of Regulatory Mechanisms Governing M-1 Biotransformation in Disease Models

The production of M-1 is a multi-step enzymatic process. Sorafenib is first oxidized to M-2 (Sorafenib N-oxide) primarily by CYP3A4. nih.govclinpgx.org M-2 is then further metabolized, including via secondary oxidation, to form M-1, a reaction also principally mediated by CYP3A4. acs.org The activity of these enzymes can be highly variable and influenced by a multitude of factors.

A critical area for future research is the investigation of how M-1 biotransformation is regulated, particularly in the context of specific disease states. Research in this area should use preclinical models that replicate human disease, such as HCC models in the setting of liver cirrhosis, to:

Evaluate the impact of liver dysfunction on the expression and activity of the enzymes responsible for M-1 formation. A study in HCC patients showed that Sorafenib metabolism was significantly decreased in tumor tissue, associated with the downregulation of CYP3A4. plos.org

Investigate the influence of genetic polymorphisms in metabolizing enzymes on the rate and extent of M-1 production.

Assess how conditions within the tumor microenvironment, such as hypoxia, may alter hepatic or tumor-specific drug metabolism and M-1 formation. nih.gov

A deeper understanding of these regulatory mechanisms could help explain the inter-individual variability observed in Sorafenib's pharmacokinetics and response. livermetabolism.com

Table 2: Key Factors for Future Investigation in M-1 Biotransformation
FactorRationale for InvestigationProposed Preclinical Model
Liver Disease StateHCC often arises in cirrhotic livers, which can have altered metabolic enzyme function.Animal models of HCC with underlying fibrosis or cirrhosis.
Genetic PolymorphismsVariations in CYP3A4 and other enzymes can alter metabolic rates.Cell lines or animal models expressing specific human enzyme variants.
Tumor MicroenvironmentHypoxia and other tumor-specific factors can influence gene expression and enzyme activity.Orthotopic tumor models; 3D spheroid co-cultures.
Drug-Drug InteractionsCo-administered drugs can induce or inhibit CYP3A4, affecting M-1 levels.In vitro microsomal assays; in vivo co-administration studies in animals.

Development of Advanced In Vitro and In Vivo Models for M-1 Pharmacokinetic and Pharmacodynamic Studies

To accurately study the formation and activity of a secondary metabolite like M-1, researchers need sophisticated experimental models that better recapitulate human physiology and disease complexity than traditional systems. researchgate.netresearchgate.net Standard 2D cell culture and subcutaneous xenograft models often fail to capture the intricate metabolic environment of a liver tumor or the complex interplay of drug transport and metabolism.

The development and application of advanced models are paramount for future M-1 research.

Advanced In Vitro Models: There is a need to move towards three-dimensional (3D) culture systems, such as tumor spheroids and patient-derived organoids. Furthermore, microphysiological systems, or "organ-on-a-chip" technology, that integrate liver-mimicking components with tumor models could provide a powerful platform for studying the complete biotransformation pathway from Sorafenib to M-1 and its subsequent pharmacodynamic effects in a controlled environment.

Advanced In Vivo Models: Patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunodeficient mice, better maintain the heterogeneity and molecular characteristics of the original tumor. These models are superior for studying resistance mechanisms and the clinical relevance of specific metabolic pathways. nih.gov Genetically engineered mouse models (GEMMs) that spontaneously develop tumors in an immunocompetent setting also offer a more faithful representation of human cancer.

Computational Models: Refined PBPK models that are specifically parameterized to include the M-1 metabolite pathway are needed. nih.gov Such models can help integrate in vitro and in vivo data to better predict M-1 disposition in humans and explore the potential impact of variability in its formation on clinical outcomes.

By leveraging these advanced tools, researchers can generate more clinically translatable data to finally clarify the role of the Sorafenib metabolite M-1.

Q & A

Q. How can researchers improve the reproducibility of M-1 stability studies under long-term storage conditions?

  • Best Practices : Store plasma samples at -80°C in aliquots to avoid freeze-thaw cycles. Pre-treat samples with enzyme inhibitors (e.g., sodium fluoride) to prevent ex vivo metabolism. Document stability data in supplementary materials per ICH Q2(R1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.